molecular formula C7H4Br2FI B12849594 6-Bromo-2-fluoro-3-iodobenzyl bromide

6-Bromo-2-fluoro-3-iodobenzyl bromide

Cat. No.: B12849594
M. Wt: 393.82 g/mol
InChI Key: MLKXFDRKHPECAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-iodobenzyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2-fluoro-3-iodotoluene using bromine or a brominating agent under controlled conditions . The reaction is carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is carefully regulated to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain high yields of the compound. The use of automated systems and advanced analytical methods ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-iodobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Acetic acid, dichloromethane, ethanol

    Temperature: Typically ranges from room temperature to reflux conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield benzylamine derivatives, while coupling reactions with boronic acids produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-iodobenzyl bromide involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. The compound can undergo nucleophilic substitution, coupling, and other reactions, allowing it to modify molecular structures and create new compounds. The specific molecular targets and pathways depend on the nature of the reactions and the reagents used .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H4Br2FI

Molecular Weight

393.82 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-3-fluoro-4-iodobenzene

InChI

InChI=1S/C7H4Br2FI/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2

InChI Key

MLKXFDRKHPECAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)CBr)F)I

Origin of Product

United States

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